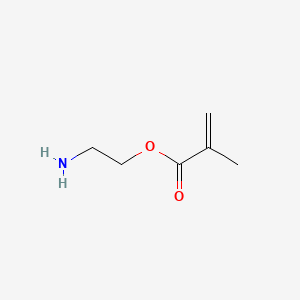

2-Aminoethyl methacrylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of AEMA-based polymers is often achieved through various polymerization techniques. For example, Zhu et al. (2010) reported the controlled synthesis of cationic methacrylate copolymers containing primary and tertiary amino side groups via RAFT polymerization for potential use in gene transfection. Similarly, Narain and Armes (2002) detailed the synthesis of low polydispersity sugar methacrylate polymers by ring-opening reaction of AEMA with D-gluconolactone, demonstrating the versatility of AEMA in polymer synthesis under mild conditions without the need for protecting group chemistry (Zhu et al., 2010); (Narain & Armes, 2002).

Molecular Structure Analysis

The molecular structure of AEMA and its polymers has been characterized using various spectroscopic techniques. Sas et al. (2018) synthesized and characterized 2-(bis(cyanomethyl)amino)-2-oxoethyl methacrylate, providing insight into the electronic properties and molecular structure through experimental and theoretical methods, including FT-IR, FT-Raman, 1H, and 13C NMR spectroscopy (Sas et al., 2018).

Chemical Reactions and Properties

AEMA undergoes various chemical reactions, contributing to its wide applicability in polymer science. The chemical degradation of poly(2-aminoethyl methacrylate) (PAMA) in alkaline media has been studied by Thompson et al. (2008), revealing insights into the stability and degradation pathways of AEMA-based polymers (Thompson et al., 2008).

Physical Properties Analysis

The physical properties of AEMA polymers vary significantly with polymer composition and structure. The synthesis and solution rheology of poly([stearyl methacrylate]-stat-[2-(dimethylamino)ethyl methacrylate]) by Vesterinen et al. (2010) highlight the influence of polymer composition on solubility and viscosity, demonstrating the tailorability of AEMA-based polymers for specific applications (Vesterinen et al., 2010).

Chemical Properties Analysis

The reactivity and functionality of AEMA allow for the synthesis of polymers with specific chemical properties. The study by Soykan and Erol (2003) on the synthesis and radical polymerization behavior of methacrylamides having L-leucyl-L-alanine oligopeptide moieties showcases the chemical versatility of AEMA and its derivatives in polymer synthesis (Soykan & Erol, 2003).

Applications De Recherche Scientifique

Gene Delivery and Transfection : AEMA-based methacrylate polymers are promising nonviral gene delivery vectors. They offer diverse polymer architectures beneficial for specific demands in gene delivery. Studies have shown that polymers with a high content of primary amino groups (AEMA) exhibited the highest transfection efficiency in gene delivery applications (Trützschler et al., 2018). Furthermore, cationic methacrylate copolymers containing AEMA have shown enhanced transfection efficiencies and low cytotoxicity, suggesting their potential as nonviral gene transfer agents (Zhu et al., 2010).

Polymer Chemistry : AEMA is used in the synthesis of well-defined polymers. For example, cationic poly((2-aminoethyl)-methacrylate-co-N-methyl-(2-aminoethyl)-methacrylate-co-N,N-dimethyl-(2-aminoethyl)-methacrylate) copolymers have been studied extensively, revealing important conformational and macromolecular characteristics (Perevyazko et al., 2017).

Material Science : In material science, AEMA-based polymers are used to enhance the properties of various materials. For instance, antimicrobial bacterial cellulose/poly(2-aminoethyl methacrylate) nanocomposites show improved thermal and mechanical properties along with antibacterial activity (Figueiredo et al., 2015). Additionally, AEMA copolymers have been used to create pH- and temperature-responsive hydrogels for biomedical applications such as tissue engineering and drug delivery (Xu et al., 2006).

Biofunctionalization : AEMA has been used for biofunctionalization of materials, such as in the post-plasma grafting of AEMA and gelatin immobilization on poly(L-lactide-co-glycolide), enhancing cell culture performance (Krok-Borkowicz et al., 2015).

Synthesis of Controlled-Structure Polymers : AEMA has been used in the synthesis of controlled-structure sugar methacrylate polymers, enabling the creation of polymers with low polydispersity and specific structural characteristics (Narain et al., 2002).

Conjugation with Proteins and Peptides : AEMA-based copolymers have been synthesized for conjugation with proteins and peptides, demonstrating high coupling efficiency and potential use in various biomedical applications (Van Dijk-Wolthuis et al., 1999).

Safety And Hazards

2-Aminoethyl methacrylate can cause serious eye irritation and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Orientations Futures

The use of 2-Aminoethyl methacrylate in the synthesis of well-defined primary amine-based AB diblock copolymers via atom transfer radical polymerisation (ATRP) has been reported . These copolymers have potential applications in drug delivery, biomedical applications, polypeptide synthesis, and biomineralisation .

Propriétés

IUPAC Name |

2-aminoethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(8)9-4-3-7/h1,3-4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIBJPGWWSHWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26937-52-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26937-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60227392 | |

| Record name | 2-Aminoethylmethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoethyl methacrylate | |

CAS RN |

7659-36-1 | |

| Record name | 2-Aminoethylmethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethylmethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JSA65HUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-5-(4-{4-[5-hydroxy-6-(2-methoxy-5-sulfophenylazo)-7-sulfonaphthalen-2-ylamino]-6-phenylamino-1,3,5-triazin-2-ylamino}-5-methoxy-2-methylphenylazo)naphthalene-2,7-disulfonic acid](/img/structure/B1196644.png)